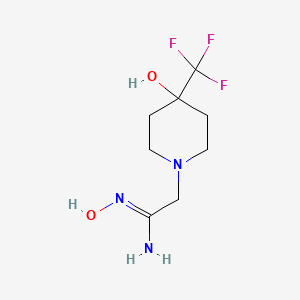
(Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Acetimidamide Moiety: The acetimidamide group is formed through the reaction of appropriate amines with acylating agents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetimidamide moiety can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes.
Vergleich Mit ähnlichen Verbindungen
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide can be compared with other piperidine derivatives, such as:
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
Trifluperidol: An antipsychotic drug with a similar trifluoromethyl group.
Piperidin-4-ol Derivatives: Compounds with similar piperidine rings and hydroxyl groups.
The uniqueness of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C8H14F3N3O2 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c9-8(10,11)7(15)1-3-14(4-2-7)5-6(12)13-16/h15-16H,1-5H2,(H2,12,13) |
InChI-Schlüssel |
ZASRSTJSSDNHJC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCC1(C(F)(F)F)O)C/C(=N/O)/N |
Kanonische SMILES |
C1CN(CCC1(C(F)(F)F)O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


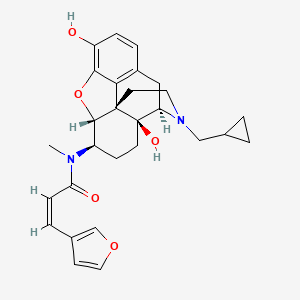

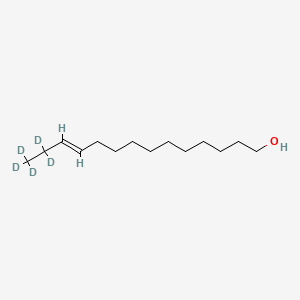


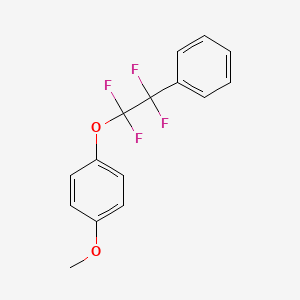
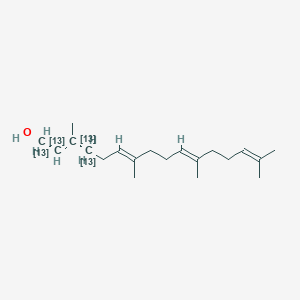
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

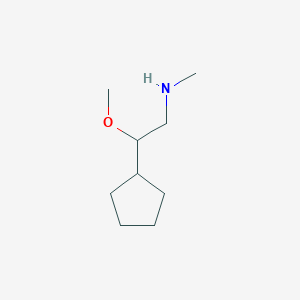
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
